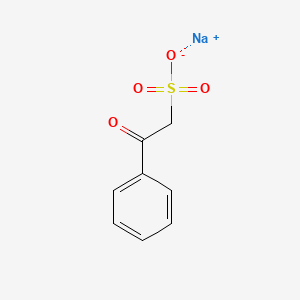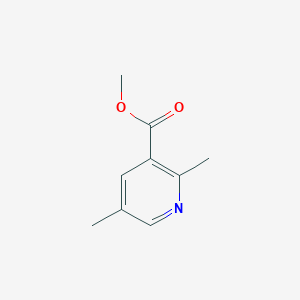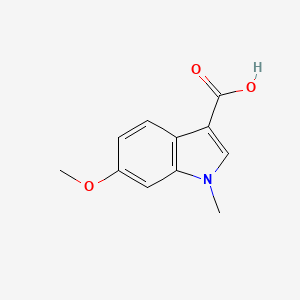
Tris(dibenzylideneacetone)diplatinum(0)
概要
説明
Tris(dibenzylideneacetone)diplatinum(0) is an organometallic compound containing platinum. It is often found as a dark yellow crystalline solid or powder that is insoluble in water . This compound is notable for its use as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation . It also finds applications in the preparation of organic light-emitting diodes (OLEDs) and as a potential candidate in biomedical research .
作用機序
Target of Action
Tris(dibenzylideneacetone)diplatinum(0), also known as [Pd2(dba)3], is an organopalladium compound . The primary targets of this compound are various organic substrates involved in coupling reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination .
Mode of Action
The compound is a complex of palladium(0) with dibenzylideneacetone (dba). The Pd(0) centres are bound to the alkene parts of the dba ligands . It is known for its high reactivity and ability to facilitate oxidative addition reactions . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .
Biochemical Pathways
The compound is widely used in various Pd-mediated transformations . It plays a crucial role in several biochemical pathways, particularly in the formation of carbon-nitrogen bonds, conversion of aryl chlorides, triflates and nonaflates to nitroaromatics . It is also used in the synthesis of epoxides, alpha-arylation of ketones, and in combination with BINAP for the asymmetric Heck arylation of olefins .
Pharmacokinetics
It is known to be a dark-purple/brown solid, which is modestly soluble in organic solvents .
Result of Action
As a catalyst, Tris(dibenzylideneacetone)diplatinum(0) facilitates various chemical reactions, leading to the formation of new compounds. For instance, it promotes coupling reactions between aryl halides and boronic acids . It also facilitates the conversion of aryl chlorides, triflates and nonaflates to nitroaromatics .
Action Environment
The efficacy and stability of Tris(dibenzylideneacetone)diplatinum(0) can be influenced by various environmental factors. For instance, it is air and moisture sensitive . Therefore, it is typically used under controlled conditions in a laboratory or industrial setting to maintain its stability and enhance its catalytic activity.
準備方法
The synthesis of Tris(dibenzylideneacetone)diplatinum(0) typically involves the reaction of dibenzylideneacetone with chloroplatinic acid. The reaction is carried out under controlled temperature and reaction time to yield the desired product . The general steps are as follows:
- Dissolve chloroplatinic acid in an appropriate solvent.
- Add dibenzylideneacetone to the solution.
- Maintain the reaction mixture at a specific temperature for a set duration.
- Isolate the product by filtration and purification.
Industrial production methods are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Tris(dibenzylideneacetone)diplatinum(0) undergoes various types of chemical reactions, primarily due to its role as a catalyst. Some of the common reactions include:
Hydrogenation: It catalyzes the hydrogenation of olefins, converting them into alkanes.
Stereoselective Hydrogenation: It is used for the stereoselective hydrogenation of olefins, producing specific isomers.
Carbon-Carbon Bond Formation: It facilitates the formation of carbon-carbon bonds in organic synthesis.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation and various organic substrates for carbon-carbon bond formation. The major products formed depend on the specific reaction but generally include hydrogenated alkanes and complex organic molecules .
科学的研究の応用
Tris(dibenzylideneacetone)diplatinum(0) has a wide range of applications in scientific research:
類似化合物との比較
Tris(dibenzylideneacetone)diplatinum(0) can be compared with similar compounds such as Tris(dibenzylideneacetone)dipalladium(0). Both compounds are used as catalysts in organic synthesis, but they differ in their metal centers (platinum vs. palladium). Tris(dibenzylideneacetone)dipalladium(0) is more commonly used in palladium-catalyzed coupling reactions, while Tris(dibenzylideneacetone)diplatinum(0) is preferred for hydrogenation and carbon-carbon bond formation .
Similar Compounds
- Tris(dibenzylideneacetone)dipalladium(0)
- Bis(dibenzylideneacetone)platinum(0)
- Tetrakis(triphenylphosphine)palladium(0)
特性
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one;platinum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSNBHPFGNSWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42O3Pt2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)
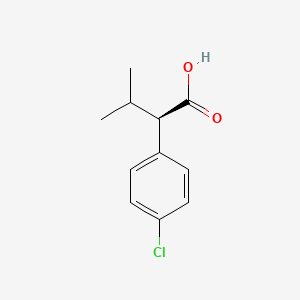
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine](/img/structure/B3148101.png)
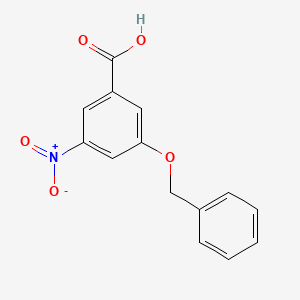
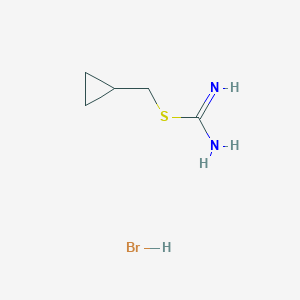
![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)
![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)
![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)
